molecular formula C24H22N2O6S B12476345 2-(4-Methoxyphenyl)-2-oxoethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate

2-(4-Methoxyphenyl)-2-oxoethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12476345
M. Wt: 466.5 g/mol
InChI Key: SSXXMQGLFLJZOK-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate typically involves multiple steps. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form a key intermediate . This intermediate is then subjected to further reactions, including methylation and oximation, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. For example, the use of magnetic silicon dioxide supported palladium complexes as catalysts in Suzuki coupling reactions has been reported for similar compounds .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine hydrochloride for oximation, anhydrous potassium carbonate for base-catalyzed reactions, and palladium complexes for catalytic processes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oximation reactions typically yield oxime derivatives, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxoethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors to exert its biological effects . The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-(4-Methoxyphenyl)-2-oxoethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H22N2O6S

Molecular Weight

466.5 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C24H22N2O6S/c1-30-18-8-6-15(7-9-18)21(27)13-32-23(29)17-11-22(28)26(12-17)24-25-20(14-33-24)16-4-3-5-19(10-16)31-2/h3-10,14,17H,11-13H2,1-2H3

InChI Key

SSXXMQGLFLJZOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=NC(=CS3)C4=CC(=CC=C4)OC

Origin of Product

United States

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